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Introduction

The field of spintronics, which utilizes the intrinsic spin of the electron in addition to its charge,
promises a new generation of devices with higher speeds, lower energy consumption, and non-
volatility. The discovery of two-dimensional (2D) van der Waals (vdW) magnets has opened a
new frontier for designing and realizing spintronic concepts in atomically thin systems.[1][2]
Among these materials, vanadium triiodide (VI3) has emerged as a compelling candidate due
to its ferromagnetic properties in the 2D limit.[3][4] VI3 is a ferromagnetic Mott insulator, a class
of materials of significant interest for device architectures.[3][5]

These application notes provide an overview of the properties of VI3 and detail its potential in
creating heterostructures for advanced spin-based devices. We present key material data,
protocols for synthesis and device fabrication, and conceptual frameworks for device operation.

Properties of Vanadium Triiodide (VI3)

VI3 is a layered vdW crystal that can be mechanically exfoliated down to a few layers, making it
suitable for integration into 2D heterostructures.[3] In its bulk form, it undergoes a structural
transition at approximately 79 K and a ferromagnetic transition with a Curie temperature (Tc) of
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about 50 K.[3][4] Unlike the well-studied CrI3, VI3 is a hard ferromagnet with a significant
coercive field of 9.1 kOe at 2 K.[5][6]

Property Value Reference
Crystal Structure (RT) Monoclinic (C2/m) [3114]
Crystal Structure (<79 K) Rhombohedral (R3) [3114]
Ferromagnetic Curie Temp (Tc) =50K [31[4]
Structural Transition Temp (Ts) =79 K [31[4]
Magnetic State Ferromagnetic (S=1 system) [3]
Electronic Type Mott Insulator [315]
Optical Band Gap 0.6-0.9eV [31141[5]
Exfoliation Energy 0.29 J/m2 (18 meV/A?) [3]
Coercive Field (at 2 K) 9.1 kOe [51[6]

Engineering VI3 Heterostructures for Spintronic
Functionality

The intrinsic properties of VI3 can be further tailored for specific spintronic applications by
forming heterostructures or introducing dopants. These modifications can enhance spin
polarization and enable functionalities like spin filtering and electrical control of magnetism.

Doping of Monolayer VI3

First-principles calculations suggest that interstitial doping of monolayer VI3 with 3d transition
metals (TM) can tune its electronic and magnetic properties to achieve highly spin-polarized
states.[7][8][9] This creates materials that are ideal for injecting spin-polarized currents.
Depending on the dopant, VI3 can be transformed into a half-metallic semiconductor (HMS), a
half-semiconductor (HSC), or a bipolar magnetic semiconductor (BMS).[7][8]
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Dopant (3d Predicted Spin-Up Spin-Down Total Band
Reference
TM) Property Gap (eV) Gap (eV) Gap (eV)
Half-Metallic
Titanium (Ti) Semiconduct 0 3.08 0 [8]
or (HMS)
Half-
Vanadium (V)  Semiconduct 1.04 3.63 1.04 [8]
or (HSC)
Bipolar
Manganese Magnetic
_ 1.09 2.36 0.62 [8]
(Mn) Semiconduct
or (BMS)
Half-
Nickel (Ni) Semiconduct 0.11 2.17 0.11 [8]
or (HSC)

The diagram below illustrates the conceptual density of states for these engineered material
properties, which are crucial for spintronic applications.
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Tuning VI3 Monolayer Properties via Doping

Pristine VI3
(Semiconductor)

Interstitial Doping
(e.g., Ti, V, Mn, Ni)

I
Resulting Spintronic Materja

Half-Metallic Semiconductor (HMS) Half-Semiconductor (HSC) Bipolar Magnetic Semiconductor (BMS)
(e.g., Ti-doped VI3) (e.g., V, Ni-doped VI3) (e.g., Mn-doped VI3)

Spin Injectors / Filters Magnetic Tunnel Junctions Spin Current Generators
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Start:
Assembled VI3 Heterostructure
on Si/Si02

1. Patterning
E-Beam Lithography
(Define contact pattern)
. Shaping (Optional)
Reactive lon Etching (RIE)
(Shape the heterostructure, if needed)
. Metallization
Metal Deposition
(e.g., Cr/Au for contacts)

. Finalizing Contacts

Lift-off
(Remove resist, leaving contacts)

Final Device

Characterization

MOKE Microscopy Transport Measurement Magnetometry (VSM/SQUID)
(Magnetic domain imaging) (Magnetoresistance, Hall Effect) (Bulk magnetic properties)

End:
Data Analysis & Interpretation

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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